Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H14F3NO3. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under an inert atmosphere. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of tert-butyl 3-oxo-3-(trifluoromethyl)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-hydroxy-3-(difluoromethyl)azetidine-1-carboxylate.
Substitution: Formation of tert-butyl 3-alkoxy-3-(trifluoromethyl)azetidine-1-carboxylate or tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.
Medicine: Potential use in the development of new drugs due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating binding to active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(difluoromethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDWDWDLVLVLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-42-4 | |
Record name | tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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